molecular formula C35H42N2O2 B3057947 N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide CAS No. 86583-14-4

N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide

Cat. No.: B3057947
CAS No.: 86583-14-4
M. Wt: 522.7 g/mol
InChI Key: QAHITPMYDWXNEB-UHFFFAOYSA-N
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Description

Molecular Formula: C₃₅H₄₂N₂O₂ Molecular Weight: 522.72 g/mol CAS Number: 86583-14-4 Structure: The compound features two adamantane-1-carboxamide groups connected via a biphenylmethyl linker.

Properties

IUPAC Name

N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O2/c38-32(34-16-24-10-25(17-34)12-26(11-24)18-34)36-30-5-1-22(2-6-30)9-23-3-7-31(8-4-23)37-33(39)35-19-27-13-28(20-35)15-29(14-27)21-35/h1-8,24-29H,9-21H2,(H,36,38)(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHITPMYDWXNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC(=O)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319530
Record name N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86583-14-4
Record name NSC346556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Physicochemical Properties :

  • Density : 1.257 g/cm³
  • Refractive Index : 1.667
  • Hydrogen Bond Donors/Acceptors: 2/2
  • Rotatable Bonds : 6
  • pKa : 14.37 ± 0.70 (predicted) .

Comparison with Structurally Similar Compounds

N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide (CAS: 307509-28-0)

Key Features :

  • Substituent : Thiazole sulfamoyl group.
  • Molecular Formula : C₂₀H₂₃N₃O₃S₂.
  • This may improve solubility compared to the target compound’s purely hydrocarbon-based structure .

Comparison :

  • Hydrogen Bond Donors/Acceptors: 3/5 vs. 2/2 (target).
  • Lipophilicity : Lower due to polar sulfamoyl and thiazole groups.
  • Applications : Likely targets enzymes or receptors sensitive to sulfur-containing heterocycles.

N-{4-[(2-Chlorobenzoyl)amino]phenyl}adamantane-1-carboxamide (CAS: 346639-12-1)

Key Features :

  • Substituent : 2-Chlorobenzoyl group.
  • Molecular Formula : C₂₅H₂₅ClN₂O₂.
  • The benzoyl group adds steric bulk, which may reduce membrane permeability compared to the target compound .

Comparison :

  • Molecular Weight : 432.94 g/mol vs. 522.72 g/mol (target).
  • Rotatable Bonds : 5 vs. 6 (target).
  • Bioactivity : Chlorine may confer antimicrobial or anticancer properties.

N-[4-(Hydroxycarbamoyl)phenyl]adamantane-1-carboxamide (CAS: 847249-61-0)

Key Features :

  • Substituent : Hydroxycarbamoyl group.
  • Molecular Formula : C₁₈H₂₂N₂O₃.
  • Impact: The hydroxycarbamoyl group introduces additional hydrogen bond donors (2 vs.

Comparison :

  • Hydrogen Bond Donors/Acceptors: 3/4 vs. 2/2 (target).
  • Applications : Hydroxamic acid derivatives are often explored for metal chelation (e.g., histone deacetylase inhibitors).

N-(4-{4-(Adamantane-1-amido)phenylmethyl}phenyl)adamantane-1-carboxamide (CAS: 86583-14-4)

Key Features :

  • Symmetry : Bis-adamantane structure.
  • Impact : The symmetrical design increases molecular rigidity and may enhance crystallinity. However, the high molecular weight (522.72 g/mol) could limit bioavailability .

Comparison :

  • Unique Property : Higher density (1.257 g/cm³) due to adamantane packing.
  • Applications: Potential use in materials science for rigid polymers or coatings.

N-[4-(2-Phenyldiazenyl)phenyl]adamantane-1-carboxamide (CAS: 324538-57-0)

Key Features :

  • Substituent : Azo (N=N) group.
  • Molecular Formula : C₂₃H₂₅N₃O.
  • Impact : The azo group is a strong chromophore, making this compound suitable for optical applications. The extended conjugation reduces lipophilicity compared to the target compound .

Comparison :

  • Applications : Likely used in dyes or sensors rather than therapeutic contexts.

Research Implications

  • Therapeutic Potential: The target compound’s high rigidity and lipophilicity make it a candidate for central nervous system (CNS) targets, whereas derivatives with polar groups (e.g., thiazole sulfamoyl) may favor peripheral actions.
  • Material Science : Symmetrical adamantane derivatives could serve as building blocks for high-stability polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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